

Physical and chemical properties of maltotriose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltosan*

Cat. No.: *B1253635*

[Get Quote](#)

Maltotriose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotriose, a trisaccharide composed of three α -D-glucose units linked by α -1,4 glycosidic bonds, is a key carbohydrate in various biological and industrial processes. As a significant component of starch hydrolysates, it plays a crucial role in brewing, baking, and the production of other fermented goods. In the realm of human physiology, the digestion and metabolism of maltotriose are of considerable interest for understanding carbohydrate absorption and its implications for nutrition and metabolic health. This technical guide provides an in-depth overview of the physical and chemical properties of maltotriose, detailed experimental protocols for its analysis, and a visualization of its metabolic pathways in both yeast and humans.

Physical and Chemical Properties of Maltotriose

The fundamental physical and chemical characteristics of maltotriose are summarized in the table below, providing a quantitative basis for its application in research and development.

Property	Value	Citations
Molecular Formula	$C_{18}H_{32}O_{16}$	[1]
Molecular Weight	504.44 g/mol	[2]
Appearance	White crystalline powder	
Melting Point	132-135 °C	
Solubility in Water	Soluble	
Specific Rotation $[\alpha]$	+160° to +162.5° (c=1-2, H ₂ O)	
Sweetness	Approximately 30% that of sucrose	[1]
Hydrolysis Products	Glucose	[3] [4] [5] [6]

Experimental Protocols

Accurate characterization of maltotriose relies on precise experimental methodologies. The following sections detail standard protocols for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry maltotriose is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the

melting point. For pure maltotriose, this range is typically narrow.

Determination of Specific Rotation by Polarimetry

Optical rotation is a characteristic property of chiral molecules like maltotriose.

Methodology:

- Solution Preparation: A solution of maltotriose of a known concentration (e.g., 1 g/100 mL) is prepared in distilled water.
- Polarimeter Setup: A polarimeter is calibrated using a blank (distilled water).
- Measurement: The prepared maltotriose solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed angle of rotation is measured.
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of carbohydrates.

Methodology:

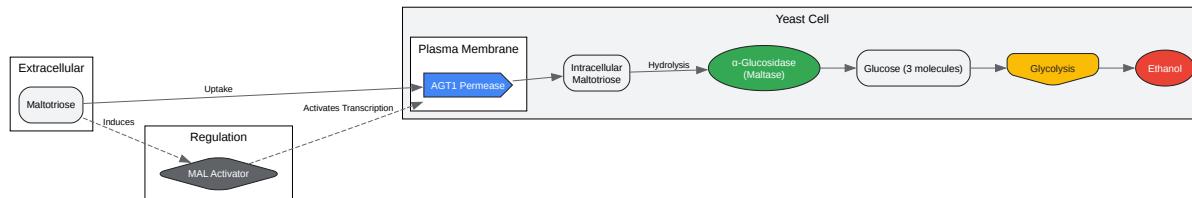
- System: An HPLC system equipped with a Refractive Index Detector (RID) is commonly used for sugar analysis.[8][9][10][11]
- Column: An amino-based or a ligand-exchange column is typically employed for carbohydrate separation. A common choice is a column packed with a sulfonated divinylbenzene-styrene copolymer in the calcium or lead form.[8]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is often used for amino columns, while degassed, deionized water is used for ligand-exchange columns.[8][9]
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[8]

- Temperature: The column is often maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution and reduce viscosity.[8]
- Standard Preparation: Standard solutions of maltotriose at various concentrations are prepared to generate a calibration curve.
- Sample Preparation: The sample containing maltotriose is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
- Quantification: The concentration of maltotriose in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Enzymatic Hydrolysis and Glucose Quantification

This method determines the maltotriose content by measuring the amount of glucose released after enzymatic hydrolysis.[12][13]

Methodology:

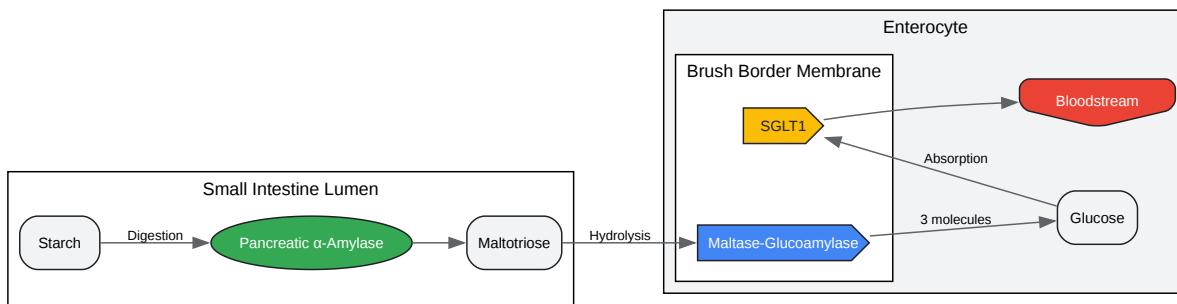

- Enzymatic Hydrolysis: The maltotriose-containing sample is incubated with a specific enzyme, such as maltase or a broad-spectrum α -glucosidase, under optimal conditions of temperature and pH to ensure complete hydrolysis of maltotriose to glucose.[12]
- Glucose Quantification: The amount of glucose produced is then measured using a suitable method, such as:
 - Glucose Oxidase-Peroxidase (GOPOD) Assay: This colorimetric assay is highly specific for glucose. The absorbance is measured spectrophotometrically and compared to a glucose standard curve.
 - HPLC with RID: The glucose peak can be quantified using the HPLC method described previously.
- Calculation: The initial concentration of maltotriose is calculated based on the stoichiometry of the hydrolysis reaction (1 mole of maltotriose yields 3 moles of glucose).

Signaling and Metabolic Pathways

The biological significance of maltotriose is evident in its metabolic pathways in key organisms like *Saccharomyces cerevisiae* and in human digestion.

Maltotriose Metabolism in *Saccharomyces cerevisiae*

In the brewing yeast *Saccharomyces cerevisiae*, the uptake and fermentation of maltotriose are critical for beer quality. The primary transporter responsible for maltotriose uptake is the AGT1 permease, a proton symporter.^{[2][14][15]} The expression of the AGT1 gene is induced by the presence of maltose and maltotriose and is under the control of the MAL activator.^{[16][17]} Once inside the cell, maltotriose is hydrolyzed by intracellular α -glucosidases (maltases) into three glucose molecules, which then enter the glycolytic pathway to produce ethanol and carbon dioxide.^[18] The transport of maltotriose across the plasma membrane is often the rate-limiting step in its fermentation.^[18]


[Click to download full resolution via product page](#)

Caption: Maltotriose uptake and metabolism in *Saccharomyces cerevisiae*.

Human Digestion and Absorption of Maltotriose

In humans, the digestion of starch begins in the mouth with salivary α -amylase and continues in the small intestine with pancreatic α -amylase, which breaks down starch into smaller oligosaccharides, including maltotriose.^{[1][4][19]} The final digestion of maltotriose occurs at the brush border of the small intestine. The enzyme maltase-glucoamylase, located on the surface

of enterocytes, hydrolyzes maltotriose into three glucose molecules.^[3] These glucose molecules are then absorbed by the enterocytes via the sodium-glucose cotransporter 1 (SGLT1) and subsequently transported into the bloodstream.^[20]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biologyonline.com [biologyonline.com]
- 2. Molecular Analysis of Maltotriose Active Transport and Fermentation by *Saccharomyces cerevisiae* Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | maltotriose + H₂O => maltose + D-glucose (maltase-glucoamylase) [reactome.org]
- 4. CARBOHYDRATE METABOLISM : DIGESTION / ABSORPTION / TRANSPORT [education.med.nyu.edu]

- 5. Processes of Digestion and Absorption. | BIO103: Human Biology [courses.lumenlearning.com]
- 6. 3.42 Carbohydrate Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]
- 7. cdn.pasco.com [cdn.pasco.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. food.r-biopharm.com [food.r-biopharm.com]
- 13. US4113509A - Enzymatically produced maltose-maltotriose starch hydrolysate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Maltose and Maltotriose Transporters in Brewer's *Saccharomyces* Yeasts: Polymorphic and Key Residues in Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Analysis of Maltotriose Transport and Utilization by *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maltotriose fermentation by *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. teachmephysiology.com [teachmephysiology.com]
- To cite this document: BenchChem. [Physical and chemical properties of maltotriose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253635#physical-and-chemical-properties-of-maltotriose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com